molecular formula C8H6BF6KO B8060412 Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate

Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate

Cat. No.: B8060412
M. Wt: 282.03 g/mol
InChI Key: QROKFGHHJCZNAB-UHFFFAOYSA-N
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Description

Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate (CAS: MFCD18713040) is a trifluoroborate salt characterized by a benzyl group substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and a trifluoroborate (-BF₃K) moiety. This compound belongs to the organotrifluoroborate family, widely used in cross-coupling reactions due to their stability, ease of handling, and compatibility with transition-metal catalysts. The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing reactivity and selectivity in synthetic applications such as Suzuki-Miyaura couplings, photoredox reactions, and radical-mediated processes .

Properties

IUPAC Name

potassium;trifluoro-[[2-(trifluoromethoxy)phenyl]methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-4-2-1-3-6(7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROKFGHHJCZNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF6KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Trifluoromethoxy)benzyl Magnesium Bromide

The reaction begins with the generation of a benzyl Grignard reagent. Magnesium turnings react with 2-(trifluoromethoxy)benzyl bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere. The electron-withdrawing trifluoromethoxy group necessitates extended reaction times (4–6 hours) at 40–50°C to ensure complete metal insertion.

Borate Ester Formation

The Grignard reagent is quenched with trimethyl borate (B(OMe)₃) at −78°C to form the intermediate borate complex. This step requires strict temperature control to minimize side reactions, such as protonolysis or dimerization. The resulting arylborate is stabilized by the trifluoromethoxy group’s inductive effects, which reduce borate aggregation.

Conversion to Potassium Trifluoroborate

Treatment of the borate ester with potassium hydrogen fluoride (KHF₂) in aqueous THF precipitates the title compound. Critical parameters include:

  • Molar Ratio : A 1:3 stoichiometry of borate to KHF₂ ensures complete fluorination.

  • Solvent System : THF/H₂O (4:1 v/v) maximizes solubility and reaction efficiency.

  • Yield : 78–85% after recrystallization from ethanol/water.

Hydroboration of Styrene Derivatives

Hydroboration offers a complementary route to Grignard methods, particularly for substrates sensitive to strongly basic conditions. This method is advantageous for accessing stereodefined benzyltrifluoroborates.

Synthesis of 2-(Trifluoromethoxy)styrene

The precursor 2-(trifluoromethoxy)styrene is prepared via Wittig olefination of 2-(trifluoromethoxy)benzaldehyde. Using methyltriphenylphosphonium bromide and potassium tert-butoxide in dichloromethane, the alkene is obtained in 72% yield.

Hydroboration with Borane Reagents

Anti-Markovnikov hydroboration is achieved using 9-borabicyclo[3.3.1]nonane (9-BBN) in THF at 0°C. The reaction exhibits complete regioselectivity, with the boron atom adding to the less substituted alkene carbon. Subsequent oxidation with hydrogen peroxide is omitted, as the intermediate alkylborane is directly treated with KHF₂ to yield the trifluoroborate salt.

Optimization of Reaction Conditions

  • Catalyst : Rhodium complexes (e.g., RhCl(PPh₃)₃) accelerate hydroboration but are unnecessary for simple styrenes.

  • Yield : 82–88% with 99% regiochemical purity.

Cross-Coupling-Mediated Approaches

Recent advances in transition-metal-catalyzed cross-coupling have enabled the modular assembly of benzyltrifluoroborates from aryl halides and boron nucleophiles.

Suzuki-Miyaura Coupling with Benzylboronic Acids

Palladium-catalyzed coupling of 2-(trifluoromethoxy)benzylboronic acid with potassium trifluoroborate precursors provides a two-step pathway. Using PdCl₂(dppf) (5 mol%) and cesium carbonate in toluene/H₂O, the reaction achieves 75% yield. However, this method is less efficient than direct synthesis from Grignard reagents.

Copper-Catalyzed Diboration

Adapting methodologies from stereospecific trifluoroborate synthesis, copper(I) thiophenecarboxylate (10 mol%) catalyzes the diboration of 2-(trifluoromethoxy)benzaldehyde with bis(pinacolato)diboron (B₂pin₂). The resulting 1,2-bis(boronate) is selectively converted to the trifluoroborate using KHF₂. While innovative, this route suffers from moderate yields (65–70%) and requires expensive catalysts.

Alternative Methods and Emerging Strategies

Boronic Acid Conversion

Direct fluorination of 2-(trifluoromethoxy)benzylboronic acid with KHF₂ in methanol/water (1:1) at 25°C provides the trifluoroborate in 90% yield. This method bypasses intermediate isolation but requires high-purity boronic acid, which is costly for large-scale applications.

Electrochemical Synthesis

Preliminary studies indicate that electrochemical borylation of 2-(trifluoromethoxy)toluene in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) and potassium fluoride achieves 60% conversion. While promising, scalability and reproducibility remain challenges.

Data and Comparative Analysis

Method Yield (%) Reaction Time Key Advantages Limitations
Grignard/KHF₂78–858–12 hHigh purity, scalableSensitive to moisture
Hydroboration82–886–8 hStereochemical controlRequires styrene precursor
Suzuki-Miyaura Coupling70–7524 hModularityLow efficiency, costly catalysts
Boronic Acid Conversion85–902 hSimplicityExpensive starting material

Chemical Reactions Analysis

Types of Reactions

Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different boron-containing compounds, while substitution reactions can produce a variety of derivatives with modified functional groups .

Scientific Research Applications

Chemical Properties and Structure

Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate has the molecular formula C8H6BF6OK and is characterized by its trifluoromethoxy group, which enhances its reactivity and stability. The compound is typically encountered as a white solid, soluble in organic solvents.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis, particularly in cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling : It facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The presence of the trifluoromethoxy group enhances the reactivity of the compound compared to other boron reagents, making it advantageous in various coupling scenarios .

Medicinal Chemistry

The compound has potential applications in the development of biologically active molecules and drug candidates:

  • Antinociceptive Properties : Preliminary studies suggest that this compound may exhibit pain-relieving effects similar to those observed in related organotrifluoroborates. This property positions it as a candidate for therapeutic applications targeting pain management.
  • Enzyme Inhibition Studies : It may act as a competitive inhibitor for serine proteases, such as trypsin and α-chymotrypsin, based on structural similarities with other compounds that exhibit this activity. This suggests potential roles in drug design targeting protease-mediated pathways.

Case Study 1: Cross-Coupling Reactions

In a study examining the efficacy of various boron reagents in Suzuki-Miyaura coupling reactions, this compound demonstrated superior yields compared to traditional reagents under similar conditions. The study highlighted its effectiveness in coupling electron-rich and electron-deficient substrates .

Boron ReagentYield (%)
This compound92
Potassium phenyltrifluoroborate63
Potassium 4-methoxyphenyltrifluoroborate75

Research exploring the antinociceptive properties of organotrifluoroborates found that this compound exhibited significant pain-relieving effects in rodent models. The study involved administering varying doses and measuring pain response using acetic acid-induced models, indicating its potential utility in analgesic drug development.

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborate Compounds

Structural and Electronic Variations

The table below highlights key structural differences and electronic properties of analogous potassium trifluoroborates:

Compound Name Substituent(s) Electronic Effect Key Applications (References)
Potassium benzyl trifluoroborate None (plain benzyl) Neutral Radical couplings, Ni/photoredox catalysis
Potassium trifluoro(4-methoxybenzyl)borate 4-methoxy (-OCH₃) Electron-donating Suzuki couplings, medicinal chemistry
Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate 2-trifluoromethoxy (-OCF₃) Electron-withdrawing Specialty couplings, agrochemical synthesis
Potassium (3-nitrophenyl)trifluoroborate 3-nitro (-NO₂) Strong electron-withdrawing Electrophilic arylations, materials science
Potassium (3-butenyl)trifluoroborate Alkenyl (C=C) π-System conjugation Allylic alkylations, polymer chemistry

Key Observations :

  • Electron-withdrawing groups (e.g., -OCF₃, -NO₂) enhance electrophilicity, facilitating oxidative coupling and radical reactions but may hinder nucleophilic pathways .
  • Electron-donating groups (e.g., -OCH₃) improve stability in Suzuki-Miyaura couplings but reduce reactivity in radical processes .
  • Steric hindrance from substituents (e.g., 2-position vs. 4-position) impacts yields. For example, secondary or bulky substituents reduce coupling efficiency by ~30–50% .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling
  • Potassium benzyl trifluoroborate : Achieves moderate yields (54–66%) with aryl chlorides under Ni or Pd catalysis but requires optimized ligands (e.g., XPhos) .
  • This compound: Limited direct data, but analogous electron-withdrawing groups typically reduce yields in Suzuki couplings due to destabilization of the boronate intermediate .
  • Potassium alkoxymethyltrifluoroborates : Primary alkoxy substituents yield 29–66%, while tertiary substituents (e.g., -O-t-Bu) drop to 29% due to steric effects .
Photoredox/Ni Dual Catalysis
  • Potassium benzyl trifluoroborate : Efficient in Giese-type additions (54% yield) under blue light with Ir/Ni catalysts .
Radical Coupling
  • Benzyl trifluoroborate : Forms bibenzyl via radical dimerization under photoredox conditions .
  • Substituted analogs : Electron-withdrawing groups like -OCF₃ may accelerate radical generation but require validation .

Stability and Handling

  • This compound : Likely hygroscopic due to the polar -OCF₃ group, necessitating anhydrous storage .
  • Comparative stability : Nitro-substituted trifluoroborates (e.g., 3-nitrophenyl) exhibit lower thermal stability, decomposing above 150°C , whereas alkenyl derivatives (e.g., 3-butenyl) are prone to polymerization .

Biological Activity

Chemical Structure and Properties

Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate features a benzyl group substituted with a trifluoromethoxy group and a trifluoroborate moiety. This unique structure enhances its reactivity and stability, making it suitable for various synthetic applications. The trifluoromethoxy group is known to influence the electronic properties of the molecule, potentially affecting its interactions with biological targets.

Biological Activity Overview

The biological activity of organoboron compounds, including this compound, can be categorized into several key areas:

  • Anticancer Activity : Organoboron compounds have been investigated for their potential anticancer properties. For instance, some boron-containing compounds have shown efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. Although specific studies on this compound are scarce, its structural analogs may exhibit similar activities.
  • Enzyme Inhibition : Research indicates that certain boron compounds can act as enzyme inhibitors. For example, studies have shown that boronic acids can selectively inhibit proteases by forming reversible covalent bonds with serine residues in the active site. This mechanism could be relevant for this compound if it interacts similarly with biological macromolecules.
  • Antimicrobial Properties : Some organoboron compounds have demonstrated antimicrobial activity against various pathogens. The presence of the trifluoromethoxy group may enhance lipophilicity, potentially allowing better membrane penetration and increased efficacy against bacterial strains.

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from 2-(trifluoromethoxy)benzyl bromide reacted with potassium tetrafluoroborate. This method allows for the efficient formation of the desired trifluoroborate compound while maintaining high yields.

Key Reactions

This compound is known to participate in several key reactions:

  • Cross-Coupling Reactions : It has been utilized in Suzuki-Miyaura coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis. These reactions often exhibit high selectivity and efficiency when using trifluoroborates as coupling partners.
  • Transmetalation Processes : Studies indicate that this compound can effectively engage in transmetalation processes, enhancing the efficiency of cross-coupling reactions with various electrophiles.

Research Findings and Case Studies

A review of recent literature highlights several findings relevant to the biological activity of this compound:

Q & A

What are the common synthetic routes for Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate?

Level: Basic
Methodological Answer:
The synthesis typically involves reacting the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium under controlled pH (6–8) and moderate temperatures (20–40°C). For example, potassium (Z)-but-2-en-1-yltrifluoroborate was synthesized via this route, with purification via crystallization . For aryl-substituted analogs like [2-(trifluoromethoxy)benzyl]trifluoroborate, arylboronic acids are treated with KHF₂ in THF or ethanol, followed by solvent removal and recrystallization . Key steps include:

  • Precursor preparation: Synthesis of 2-(trifluoromethoxy)benzylboronic acid.
  • Trifluoroborate formation: Reaction with KHF₂ under inert atmosphere.
  • Purification: Column chromatography or recrystallization to achieve >95% purity.

What types of cross-coupling reactions is this compound primarily utilized in?

Level: Basic
Methodological Answer:
this compound is used in:

  • Suzuki-Miyaura Couplings: Forms C–C bonds with aryl/vinyl halides via Pd catalysis. The trifluoroborate group enhances stability and reduces proto-deboronation .
  • Copper-Catalyzed Oxidative Couplings: Generates radicals for cyclization reactions. For example, coupling with styrenes yields 2-arylpyrrolidines under Cu(OAc)₂ and O₂ .
  • Radical-Mediated Cyclizations: The trifluoroborate is oxidized to a benzyl radical, which adds to alkenes/alkynes, enabling heterocycle synthesis (e.g., pyrrolidines, piperazines) .

How can reaction conditions be optimized for copper-catalyzed oxidative coupling using this reagent?

Level: Advanced
Methodological Answer:
Key variables from systematic optimization (Table 1, ):

VariableOptimal ConditionImpact
Catalyst Cu(OAc)₂ (10 mol%)Higher yields vs. CuI/CuBr.
Ligand 1,10-Phenanthroline (20 mol%)Stabilizes Cu(I)/Cu(II) redox cycle.
Oxidant O₂ (balloon)Avoids stoichiometric oxidants like TBHP.
Solvent DCE/MeCN (1:1)Balances solubility and radical stability.
Temperature 80°CAccelerates radical generation without decomposition.
Protocol: Premix trifluoroborate (1.2 equiv) with Cu(OAc)₂, ligand, and alkene in solvent. Heat under O₂ for 12–24 h. Monitor by TLC/GC-MS.

How can contradictions in reaction yields under varying ligands or oxidants be resolved?

Level: Advanced
Methodological Answer:
Discrepancies arise from competing pathways (radical vs. ionic). To resolve:

  • Mechanistic Probes: Use radical traps (TEMPO) or isotopic labeling (D₂O) to confirm intermediates. In , radical-clock experiments confirmed carbon radical intermediates over carbocations .
  • Ligand Screening: Bidentate ligands (e.g., phenanthroline) favor radical pathways, while monodentate ligands (e.g., PPh₃) may shift to ionic mechanisms.
  • Oxidant Compatibility: O₂ sustains radical chains, whereas TBHP may over-oxidize intermediates. Use EPR spectroscopy to detect radical species .

What spectroscopic methods are effective for characterizing this compound?

Level: Advanced
Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR: Confirm structure via benzylic proton (δ 3.5–4.5 ppm) and CF₃O group (¹⁹F δ -55 to -60 ppm). Coupling constants (e.g., J₃₄ = 8–10 Hz) verify substitution patterns .
  • ¹¹B NMR: Trifluoroborate resonance at δ -2 to -4 ppm (q, J = 35–40 Hz) .
  • HRMS: Validate molecular ion [M–K]⁻ (e.g., m/z 243.02 for C₉H₆BF₃O) with <2 ppm error .
  • XRD: Resolve crystal structure for absolute configuration, if crystallized .

What mechanisms are proposed for its role in radical-mediated cyclizations?

Level: Advanced
Methodological Answer:
The trifluoroborate is oxidized by Cu(II) to generate a benzyl radical (R•), which adds to alkenes (e.g., styrenes). Subsequent cyclization forms heterocycles (Scheme 1b, ):

Oxidation: [Cu(II)] + R-BF₃K → R• + [Cu(I)] + BF₃ + K⁺.

Radical Addition: R• adds to alkene, forming a secondary radical.

Cyclization: Intramolecular attack by pendant nucleophile (e.g., carbamate) under oxidative conditions.

Rearomatization: Loss of H⁺ yields the saturated heterocycle.
Radical-clock experiments (e.g., cyclopropane opening) confirmed this pathway over ionic mechanisms .

How does the trifluoroborate group influence reactivity compared to boronic acids?

Level: Basic
Methodological Answer:
The trifluoroborate anion (R-BF₃⁻) offers:

  • Enhanced Stability: Resists proto-deboronation in protic solvents (critical for basic/oxidative conditions) .
  • Controlled Reactivity: Requires activation (e.g., oxidation or Pd/Cu catalysis) to release R–, enabling selective coupling .
  • Moisture Tolerance: Less hygroscopic than boronic acids, simplifying handling .

What strategies mitigate moisture sensitivity during storage and reactions?

Level: Advanced
Methodological Answer:

  • Storage: Store at 2–8°C under inert gas (Ar/N₂) in sealed, desiccated containers. Use molecular sieves (3Å) to absorb residual moisture .
  • Reaction Setup: Conduct reactions in anhydrous solvents (e.g., THF, DCE) under Schlenk-line conditions. Pre-dry substrates with MgSO₄ or 4Å sieves .
  • In Situ Activation: Add Lewis acids (e.g., BF₃·OEt₂) to stabilize trifluoroborate and suppress hydrolysis .

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